2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid
Overview
Description
2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid is an organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a hydroxyphenyl group and a carboxylic acid group attached to the benzimidazole ring
Mechanism of Action
Target of Action
This compound is a derivative of benzimidazole, a class of compounds known for their wide range of biological activities . .
Mode of Action
The mode of action of 2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid is currently unknown due to the lack of specific studies on this compound. Benzimidazole derivatives are known to interact with various biological targets, but the specific interactions of this compound need further investigation .
Biochemical Pathways
It’s worth noting that phenolic compounds, such as this one, are known to undergo several reactions such as glucuronidation, sulfonation, and methylation .
Pharmacokinetics
Phenolic compounds are known to be modified upon consumption to form new compounds with potential health benefits . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 3-hydroxybenzaldehyde under acidic conditions, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid
- 2-(3-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid
- 2-(3-hydroxyphenyl)-3H-benzimidazole-6-carboxylic acid
Uniqueness
2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid is unique due to the specific positioning of the hydroxy and carboxylic acid groups on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-10-3-1-2-8(6-10)13-15-11-5-4-9(14(18)19)7-12(11)16-13/h1-7,17H,(H,15,16)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOFWYFYRJAFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364198 | |
Record name | 2-(3-Hydroxyphenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550300-30-6 | |
Record name | 2-(3-Hydroxyphenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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